molecular formula C8H8F3NO B13957550 3-(((Trifluoromethyl)amino)methyl)phenol

3-(((Trifluoromethyl)amino)methyl)phenol

Cat. No.: B13957550
M. Wt: 191.15 g/mol
InChI Key: BTIXXHJRXMMRCL-UHFFFAOYSA-N
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Description

3-(((Trifluoromethyl)amino)methyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Trifluoromethyl)amino)methyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol structure. One common method is the reaction of 3-(trifluoromethyl)phenol with formaldehyde and an amine under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(((Trifluoromethyl)amino)methyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

3-(((Trifluoromethyl)amino)methyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(((Trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((Trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-[(trifluoromethylamino)methyl]phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)12-5-6-2-1-3-7(13)4-6/h1-4,12-13H,5H2

InChI Key

BTIXXHJRXMMRCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(F)(F)F

Origin of Product

United States

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